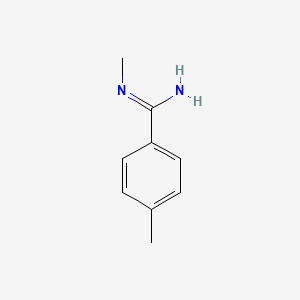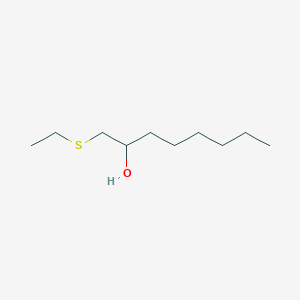
1-(Ethylsulfanyl)octan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfanyl)octan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethylsulfanyl group attached to an octan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)octan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-octene with an ethylsulfanyl group in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical processes and equipment. The Ziegler alcohol synthesis is one such method, where ethylene is oligomerized using triethylaluminium followed by oxidation of the alkylaluminium products .
化学反応の分析
Types of Reactions: 1-(Ethylsulfanyl)octan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethylsulfanyl group.
科学的研究の応用
1-(Ethylsulfanyl)octan-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of 1-(Ethylsulfanyl)octan-2-OL involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
類似化合物との比較
1-Octanol: A simple alcohol with a similar carbon chain length but lacking the ethylsulfanyl group.
2-Octanol: Another alcohol with a hydroxyl group on the second carbon but without the ethylsulfanyl group.
1-Decanol: A longer-chain alcohol with similar properties but different applications.
Uniqueness: 1-(Ethylsulfanyl)octan-2-OL is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
70190-27-1 |
|---|---|
分子式 |
C10H22OS |
分子量 |
190.35 g/mol |
IUPAC名 |
1-ethylsulfanyloctan-2-ol |
InChI |
InChI=1S/C10H22OS/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |
InChIキー |
ICHGUMJVEAIRFI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CSCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
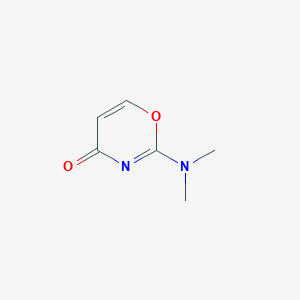
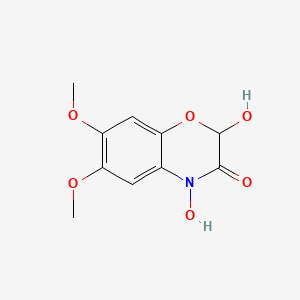
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
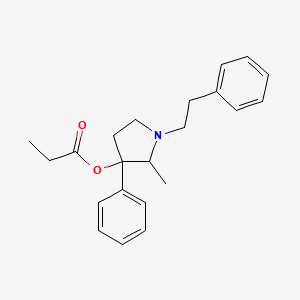

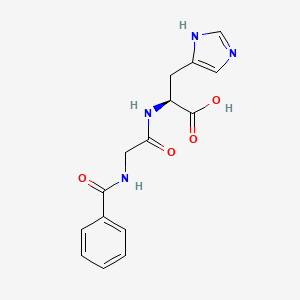

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)



